N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide, also known as Furanyl Fentanyl, is a synthetic opioid that has gained popularity in recent years due to its potency and availability on the black market. Furanyl Fentanyl is a derivative of fentanyl, a highly potent opioid that is used medically for pain management. However, Furanyl Fentanyl is not approved for medical use and is considered a highly dangerous drug due to its potential for abuse and overdose.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This makes it a potential candidate for the development of new anti-ulcer medications .
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.
Anticancer Applications
The synthesis of novel derivatives of “N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide” has also been explored for anticancer applications. These compounds could potentially be used in the treatment of various types of cancer.
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives, which are structurally similar to “N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide”, have shown anti-inflammatory and analgesic activities . This suggests that “N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide” and its derivatives could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Mechanism of Action
Target of Action
Similarly, furan derivatives have been employed as medicines in a number of distinct disease areas .
Mode of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Furan is another class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen and four carbon atoms .
Result of Action
Indole derivatives have been found to possess various biological activities . Furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVTQDRELNXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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